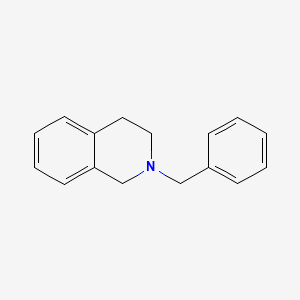![molecular formula C5H9FO B6238096 rac-[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol, trans CAS No. 2742343-56-0](/img/new.no-structure.jpg)
rac-[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol, trans: is a chiral cyclopropyl alcohol derivative. This compound is notable for its unique structural features, including a fluorine atom and a methyl group attached to a cyclopropane ring, which confer distinct chemical and physical properties. The presence of both fluorine and a cyclopropane ring often imparts significant biological activity, making such compounds of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol, trans typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper.
Fluorination: Introduction of the fluorine atom can be accomplished using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be done through hydroboration-oxidation of the corresponding alkene or via direct hydroxylation using reagents like osmium tetroxide followed by oxidative cleavage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for cyclopropanation and fluorination steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol, trans can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropane ring, using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using lithium aluminum hydride (LiAlH4) for reduction or Grignard reagents for nucleophilic addition.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Pd/C, LiAlH4, or sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Reduced cyclopropane derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: rac-[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol, trans is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical space in drug discovery.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making them valuable in drug design.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of antiviral, anticancer, and anti-inflammatory agents. The presence of the cyclopropane ring and fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of these agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which rac-[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol, trans exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The cyclopropane ring can provide rigidity to the molecule, influencing its interaction with biological targets.
Comparison with Similar Compounds
- rac-[(1R,2S)-2-fluorocyclopropyl]methanol
- rac-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol
Comparison: rac-[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol, trans is unique due to the specific positioning of the fluorine and methyl groups on the cyclopropane ring. This configuration can lead to different chemical reactivity and biological activity compared to other fluorinated cyclopropyl alcohols. For instance, the presence of the methyl group can influence the compound’s steric properties and its interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
CAS No. |
2742343-56-0 |
|---|---|
Molecular Formula |
C5H9FO |
Molecular Weight |
104.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



